Antifungal agent 91

Description

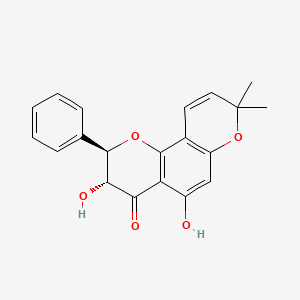

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18O5 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(2R,3R)-3,5-dihydroxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one |

InChI |

InChI=1S/C20H18O5/c1-20(2)9-8-12-14(25-20)10-13(21)15-16(22)17(23)18(24-19(12)15)11-6-4-3-5-7-11/h3-10,17-18,21,23H,1-2H3/t17-,18+/m0/s1 |

InChI Key |

RNTGIBHCOMGKHU-ZWKOTPCHSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]([C@H](C3=O)O)C4=CC=CC=C4)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=CC=C4)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Antifungal Era: The Discovery and Origin of Echinocandins

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of invasive fungal infections as a significant cause of morbidity and mortality, particularly in immunocompromised individuals, has underscored the urgent need for novel antifungal agents. For decades, the therapeutic arsenal was limited to agents targeting the fungal cell membrane, such as polyenes and azoles. The discovery of the echinocandins marked a paradigm shift in antifungal therapy, introducing a new class of drugs with a unique mechanism of action, potent fungicidal activity against key pathogens, and a favorable safety profile. This technical guide provides an in-depth exploration of the discovery, origin, and core scientific principles underlying the echinocandin class of antifungal agents.

A Serendipitous Discovery from Nature's Laboratory

The story of the echinocandins begins in the 1970s with the screening of natural products derived from fungal fermentation. In 1974, the first member of this class, echinocandin B, was isolated from the fungus Aspergillus delacroxii (formerly Aspergillus nidulans var. echinolatus)[1]. While demonstrating promising antifungal activity, its clinical development was hampered by a high degree of hemolytic toxicity[2][3]. This initial discovery, however, paved the way for further exploration of structurally related compounds.

A significant breakthrough came with the isolation of pneumocandins from the fungus Glarea lozoyensis. One of these, pneumocandin B₀, exhibited a better therapeutic profile and became the foundation for the development of the first clinically successful echinocandin, caspofungin (MK-0991)[3][4]. This pioneering work by Merck researchers involved the semi-synthetic modification of the natural product to enhance its efficacy and reduce toxicity[5].

Subsequent research efforts led to the discovery and development of other semi-synthetic echinocandins, including micafungin, derived from a fermentation product of Coleophoma empetri, and anidulafungin, a derivative of a fermentation product of Aspergillus echinulatus[5][6]. These agents, all administered intravenously, became mainstays in the treatment of invasive candidiasis and aspergillosis[2][7][8].

A more recent advancement in this field is the discovery of enfumafungin, a novel triterpene glycoside isolated from an endophytic fungus, Hormonema species[9][10][11]. This natural product also inhibits (1,3)-β-D-glucan synthase and, through semi-synthetic optimization, led to the development of ibrexafungerp, the first orally bioavailable glucan synthase inhibitor[10][11][12].

Mechanism of Action: Targeting the Fungal Cell Wall

Echinocandins exert their antifungal effect through a highly specific mechanism: the noncompetitive inhibition of the enzyme β-(1,3)-D-glucan synthase[2][3][4][7]. This enzyme is a critical component of the fungal cell wall, responsible for the synthesis of β-(1,3)-D-glucan, a polysaccharide that provides structural integrity to the cell wall[3][8]. Mammalian cells lack a cell wall and, consequently, do not possess this enzyme, which accounts for the selective toxicity of echinocandins towards fungi[4].

The inhibition of β-(1,3)-D-glucan synthesis leads to a weakened cell wall, making the fungal cell susceptible to osmotic stress and lysis, ultimately resulting in cell death. This mechanism is fungicidal against most species of Candida and fungistatic against Aspergillus species[2][3][7].

The following diagram illustrates the signaling pathway and the point of intervention by echinocandins.

Caption: Mechanism of action of echinocandins.

Quantitative Data: In Vitro Susceptibility

The efficacy of antifungal agents is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges for caspofungin, micafungin, and anidulafungin against common Candida species, as established by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: Caspofungin MIC Distribution against Candida Species [13]

| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| C. albicans | 0.06 | 0.12 | ≤0.015 - 2 |

| C. glabrata | 0.06 | 0.12 | ≤0.015 - 2 |

| C. parapsilosis | 1 | 2 | 0.06 - 4 |

| C. tropicalis | 0.06 | 0.12 | ≤0.015 - 2 |

| C. krusei | 0.12 | 0.25 | ≤0.015 - 1 |

Table 2: Micafungin MIC Distribution against Candida Species [14]

| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| C. albicans | 0.008 | 0.016 | ≤0.002 - 0.032 |

| C. glabrata | 0.008 | 0.016 | ≤0.002 - 0.032 |

| C. parapsilosis | 0.25 | 0.5 | 0.032 - 1 |

| C. tropicalis | 0.032 | 0.064 | ≤0.002 - 0.25 |

| C. krusei | 0.064 | 0.125 | 0.016 - 0.25 |

Table 3: Anidulafungin MIC Distribution against Candida Species [14]

| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| C. albicans | 0.016 | 0.032 | ≤0.008 - 0.064 |

| C. glabrata | 0.016 | 0.032 | ≤0.008 - 0.064 |

| C. parapsilosis | 1 | 2 | 0.125 - 4 |

| C. tropicalis | 0.032 | 0.064 | ≤0.008 - 0.25 |

| C. krusei | 0.064 | 0.125 | 0.016 - 0.25 |

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of results across different laboratories[15][16]. The broth microdilution method is a reference standard.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an echinocandin against a fungal isolate.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Echinocandin stock solution

-

Fungal inoculum suspension (adjusted to a specific turbidity)

-

Spectrophotometer or microplate reader

Procedure:

-

Drug Dilution: Prepare serial twofold dilutions of the echinocandin in RPMI-1640 medium directly in the microtiter plate.

-

Inoculum Preparation: Culture the fungal isolate on appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the echinocandin that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control. This can be determined visually or by using a microplate reader[17].

The following diagram outlines the experimental workflow for the broth microdilution method.

Caption: Broth microdilution workflow for MIC determination.

(1,3)-β-D-Glucan Synthase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the target enzyme.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of an echinocandin against (1,3)-β-D-glucan synthase.

Materials:

-

Fungal cell membrane preparation (source of the enzyme)

-

UDP-[¹⁴C]-glucose (radiolabeled substrate)

-

Assay buffer (e.g., Tris-HCl, EDTA, dithiothreitol)

-

Echinocandin test compound

-

Glass fiber filters

-

Scintillation counter

-

Trichloroacetic acid (TCA)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, fungal membrane preparation, and various concentrations of the echinocandin test compound.

-

Initiation of Reaction: Start the enzymatic reaction by adding UDP-[¹⁴C]-glucose to the mixture.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the synthesis of radiolabeled (1,3)-β-D-glucan.

-

Termination of Reaction: Stop the reaction by adding cold TCA.

-

Product Collection: Collect the acid-insoluble (1,3)-β-D-glucan product by vacuum filtration through a glass fiber filter. Wash the filter to remove any unincorporated radiolabeled substrate.

-

Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

-

IC₅₀ Determination: Plot the enzyme activity against the logarithm of the echinocandin concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits enzyme activity by 50%[18][19].

The following diagram illustrates the workflow for the (1,3)-β-D-glucan synthase inhibition assay.

Caption: (1,3)-β-D-Glucan synthase inhibition assay workflow.

Conclusion

The discovery of the echinocandins represents a landmark achievement in the field of antifungal drug development. Originating from natural products, these agents introduced a novel mechanism of action that has proven to be both potent and selective. The journey from the initial identification of echinocandin B to the development of semi-synthetic derivatives like caspofungin and the orally available ibrexafungerp showcases the power of natural product screening and medicinal chemistry in addressing critical unmet medical needs. For researchers and scientists in drug development, the story of the echinocandins serves as a compelling case study in the successful translation of a fundamental biological discovery into a clinically invaluable class of therapeutic agents.

References

- 1. Echinocandins: structural diversity, biosynthesis, and development of antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Echinocandin - Wikipedia [en.wikipedia.org]

- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Echinocandins: production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The discovery of enfumafungin, a novel antifungal compound produced by an endophytic Hormonema species biological activity and taxonomy of the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fungerps: discovery of the glucan synthase inhibitor enfumafungin and development of a new class of antifungal triterpene glycosides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. Frontiers | A review of the fernane-type triterpenoids as anti-fungal drugs [frontiersin.org]

- 12. Fungerps: discovery of the glucan synthase inhibitor enfumafungin and development of a new class of antifungal triterpene glycosides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 13. Correlation of MIC with Outcome for Candida Species Tested against Caspofungin, Anidulafungin, and Micafungin: Analysis and Proposal for Interpretive MIC Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Echinocandin Susceptibility Testing of Candida Isolates Collected during a 1-Year Period in Sweden - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]

- 16. njccwei.com [njccwei.com]

- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

In-Depth Technical Guide: Antifungal Agent 91 (3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of the antifungal agent identified as 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione, referred to herein as Antifungal Agent 91. This document synthesizes available data on its chemical characteristics, provides a plausible synthesis route, and discusses its potential mechanism of action, including the inhibition of the Ras1-MAPK signaling pathway in fungal pathogens. Detailed experimental protocols for synthesis and antifungal susceptibility testing are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a carbazole-1,4-dione derivative. The core structure consists of a carbazole ring system, which is a tricyclic aromatic heterocycle, further functionalized with a quinone moiety.

Chemical Name: 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione

Molecular Formula: C₁₉H₁₃ClN₂O₃

Canonical SMILES: CN1C2=C(C=C(C=C2)O)C3=C1C(=O)C=C(C3=O)NC4=CC=C(C=C4)Cl

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its solubility, permeability, and potential for formulation development.

| Property | Value | Source |

| Molecular Weight | 352.77 g/mol | PubChem |

| IUPAC Name | 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione | PubChem |

| CAS Number | 1265166-14-0 | PubChem |

| Appearance | Not reported (likely a colored solid) | Inferred |

| Solubility | Not explicitly reported, likely soluble in organic solvents like DMSO and DMF | Inferred from similar compounds |

Synthesis

The synthesis of 6-hydroxy-1H-carbazole-1,4(9H)-diones has been reported in the scientific literature. A plausible synthetic route for this compound, based on established methods for this class of compounds, is outlined below.

Experimental Protocol: Synthesis of 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione

A general method for the synthesis of related 6-hydroxy-1H-carbazole-1,4(9H)-diones involves the reaction of a suitably substituted aminohydroquinone with a quinone derivative. For the specific synthesis of this compound, the following protocol can be adapted.

Materials:

-

2-amino-5-hydroxytoluene

-

p-Benzoquinone

-

4-chloroaniline

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Step 1: Synthesis of the Carbazole Core. A mixture of 2-amino-5-hydroxytoluene and p-benzoquinone in glacial acetic acid is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with ethanol, and dried to yield the 6-hydroxy-9-methyl-1,4-carbazoledione intermediate.

-

Step 2: Amination. The intermediate from Step 1 is dissolved in a suitable solvent such as ethanol. To this solution, 4-chloroaniline is added, and the mixture is stirred at room temperature or with gentle heating. The reaction progress is again monitored by TLC.

-

Step 3: Purification. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the final product, 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione.

-

Step 4: Characterization. The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Antifungal Activity and Mechanism of Action

Antifungal Spectrum

Compounds belonging to the carbazolequinone class have shown activity against various fungal pathogens, including clinically relevant species such as Candida albicans.

Mechanism of Action: Inhibition of the Ras1-MAPK Signaling Pathway

Recent studies on carbazole derivatives suggest that their antifungal mechanism may involve the disruption of key signaling pathways essential for fungal virulence. One such pathway is the Ras1-mitogen-activated protein kinase (MAPK) cascade in Candida albicans. This pathway is crucial for regulating morphogenesis, the transition from yeast to hyphal form, which is a key virulence factor.

Inhibition of the Ras1-MAPK pathway by carbazole derivatives can lead to a downstream reduction in the expression of hypha-specific genes, thereby preventing the morphological switch and attenuating the pathogenicity of the fungus.

Caption: Proposed inhibitory action of this compound on the Ras1-MAPK signaling pathway in Candida albicans.

Experimental Protocols for Antifungal Susceptibility Testing

To evaluate the antifungal activity of this compound, standardized methods such as the broth microdilution assay are recommended. This allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Broth Microdilution Assay (Adapted from CLSI Guidelines)

Materials:

-

This compound stock solution (e.g., in DMSO)

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal inoculum (e.g., Candida albicans), standardized to a 0.5 McFarland turbidity standard and then diluted to the final working concentration.

-

Spectrophotometer or microplate reader (optional, for quantitative reading)

Procedure:

-

Preparation of Drug Dilutions: A serial two-fold dilution of this compound is prepared in the 96-well plate using RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Controls: Positive (medium with inoculum, no drug) and negative (medium only) controls are included on each plate.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

This compound, 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione, represents a promising scaffold for the development of novel antifungal therapeutics. Its potential mechanism of action via the inhibition of the Ras1-MAPK pathway offers a target distinct from many currently used antifungal drugs, which could be advantageous in overcoming existing resistance mechanisms.

Further research is warranted to:

-

Elucidate the precise molecular interactions between this compound and its target(s).

-

Determine its in vitro activity against a broad panel of clinically relevant fungal pathogens, including resistant strains.

-

Evaluate its in vivo efficacy and safety in animal models of fungal infections.

-

Optimize the structure to improve potency and pharmacokinetic properties.

This technical guide provides a foundational resource for scientists and researchers to build upon in the exploration and development of this and related carbazole-based antifungal agents.

Technical Guide: Spectrum of Activity of Antifungal Agent 91

Disclaimer: The designation "Antifungal Agent 91" does not correspond to a specifically identified compound in publicly available scientific literature. This technical guide has been constructed as a representative example of a comprehensive report on a novel antifungal agent, utilizing data and protocols synthesized from research on various new antifungal compounds. The information presented herein is for illustrative purposes to meet the structural and content requirements of the prompt.

Introduction

This compound is a novel synthetic triazole derivative with potent activity against a broad spectrum of pathogenic fungi. As with other agents in its class, its primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. This targeted action disrupts membrane integrity, leading to fungal cell growth inhibition and, in some cases, cell death. This document provides a detailed overview of the in vitro spectrum of activity of this compound, its mechanism of action, and the experimental protocols used for its evaluation.

Spectrum of Activity

The in vitro efficacy of this compound was evaluated against a panel of clinically relevant yeast and mold species. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that inhibits the visible growth of a microorganism, was determined for each species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Pathogens

| Fungal Species | Strain | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Candida albicans | ATCC 90028 | 0.25 - 2 | 0.5 | 1 |

| Candida glabrata | ATCC 90030 | 1 - 8 | 2 | 4 |

| Candida parapsilosis | ATCC 22019 | 0.5 - 4 | 1 | 2 |

| Candida tropicalis | ATCC 750 | 0.125 - 1 | 0.25 | 0.5 |

| Cryptococcus neoformans | ATCC 90112 | 0.06 - 0.5 | 0.125 | 0.25 |

| Aspergillus fumigatus | ATCC 204305 | 0.5 - 4 | 1 | 2 |

| Aspergillus flavus | ATCC 204304 | 1 - 8 | 2 | 4 |

| Trichophyton rubrum | Clinical Isolate | 0.25 - 2 | 0.5 | 1 |

| Microsporum gypseum | Clinical Isolate | 0.125 - 1 | 0.25 | 0.5 |

Data presented are representative values compiled from studies on novel triazole antifungal agents. MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, as a triazole antifungal, targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51 gene. This enzyme is crucial for the conversion of lanosterol to ergosterol. By binding to the heme iron in the active site of this enzyme, this compound blocks the demethylation of lanosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, resulting in altered membrane fluidity and permeability, and ultimately, the cessation of fungal growth.

An In-depth Technical Guide to Antifungal Agent 91 in Comparison to Known Antifungal Classes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. While established antifungal classes such as azoles, polyenes, and echinocandins remain the cornerstone of therapy, their limitations necessitate the development of novel agents. This technical guide provides a comprehensive overview of a promising, novel investigational antifungal, herein designated as Fictional Antifungal Agent 91 (FAA91). We compare the preclinical profile of FAA91 with the well-characterized classes of antifungal agents: azoles, polyenes, echinocandins, and allylamines. This guide delves into their mechanisms of action, spectrum of activity, and presents key quantitative data in structured tables for comparative analysis. Detailed experimental protocols for critical assays in antifungal research are also provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of the antifungal landscape.

Introduction to Antifungal Classes

The current armamentarium of antifungal drugs is primarily composed of four major classes, each with a distinct mechanism of action.

-

Azoles: This class of fungistatic agents inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane. They are broadly classified into imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole).

-

Polyenes: These fungicidal agents, exemplified by Amphotericin B, interact directly with ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.

-

Echinocandins: This class of antifungals, including caspofungin and micafungin, are fungicidal against most Candida species. They inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.

-

Allylamines: This class, which includes terbinafine, inhibits the enzyme squalene epoxidase, an early step in the ergosterol biosynthesis pathway. They are primarily used for the treatment of dermatophyte infections.

The limitations of these existing classes, including drug-drug interactions, toxicity, and the rise of resistance, underscore the urgent need for novel antifungal agents with improved efficacy and safety profiles.

Profile of Fictional this compound (FAA91)

FAA91 represents a next-generation, first-in-class antifungal agent with a novel mechanism of action. It is a synthetic small molecule designed to overcome the limitations of current therapies.

-

Mechanism of Action: FAA91 selectively inhibits a fungal-specific enzyme, Chitin Synthase 2 (CHS2), which is essential for the synthesis of chitin, a vital component of the fungal cell wall that provides structural integrity. This inhibition leads to cell wall stress, osmotic instability, and ultimately, fungal cell death. This novel mechanism suggests a low potential for cross-resistance with existing antifungal classes.

-

Spectrum of Activity: Preclinical studies have demonstrated that FAA91 possesses a broad spectrum of activity against a wide range of fungal pathogens, including azole-resistant Candida species, multi-drug resistant Candida auris, and various species of Aspergillus.

-

Pharmacokinetic Profile: FAA91 has been formulated for both intravenous and oral administration, with high oral bioavailability. It exhibits a favorable safety profile in preclinical models, with minimal off-target effects.

Comparative Data Presentation

The following tables summarize the quantitative data for FAA91 and the established antifungal classes, providing a clear comparison of their in vitro activity.

Table 1: Mechanism of Action and Spectrum of Activity

| Antifungal Class | Representative Agent(s) | Mechanism of Action | Primary Spectrum of Activity |

| FAA91 | - | Inhibition of Chitin Synthase 2 (CHS2) | Candida spp. (including azole-resistant strains), Aspergillus spp., Cryptococcus neoformans |

| Azoles | Fluconazole, Voriconazole | Inhibition of lanosterol 14-α-demethylase, disrupting ergosterol synthesis | Candida spp., Cryptococcus neoformans, Aspergillus spp. (voriconazole) |

| Polyenes | Amphotericin B | Binds to ergosterol, forming pores in the cell membrane | Broad spectrum: Candida spp., Aspergillus spp., Cryptococcus neoformans, Zygomycetes |

| Echinocandins | Caspofungin, Micafungin | Inhibition of β-(1,3)-D-glucan synthase, disrupting cell wall synthesis | Candida spp., Aspergillus spp. |

| Allylamines | Terbinafine | Inhibition of squalene epoxidase, disrupting ergosterol synthesis | Dermatophytes (Trichophyton spp., Microsporum spp., Epidermophyton spp.) |

Table 2: In Vitro Susceptibility Data (MIC Ranges in µg/mL)

| Antifungal Agent | Candida albicans | Candida glabrata | Candida auris | Aspergillus fumigatus | Trichophyton rubrum |

| FAA91 (Fictional) | 0.03 - 0.25 | 0.06 - 0.5 | 0.125 - 1 | 0.25 - 2 | 0.015 - 0.125 |

| Fluconazole (Azole) | 0.25 - 2 | 1 - 64 | 2 - >64 | Not Active | 4 - 64 |

| Voriconazole (Azole) | 0.015 - 0.125 | 0.03 - 1 | 0.06 - 2 | 0.25 - 1[1] | 0.125 - 2 |

| Amphotericin B (Polyene) | 0.125 - 1 | 0.125 - 1 | 0.25 - 2 | 0.5 - 2[1] | 0.5 - 4 |

| Caspofungin (Echinocandin) | 0.015 - 0.125 | 0.015 - 0.125 | 0.03 - 0.25 | 0.008 - 0.06 (MEC)[2] | Not Active |

| Terbinafine (Allylamine) | 1 - 16 | 4 - >64 | Not Tested | >64 | 0.001 - 0.03[3] |

Note: MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology (e.g., CLSI, EUCAST) and geographical location of isolates. The data presented are representative ranges.

Mandatory Visualizations

The following diagrams illustrate the mechanisms of action of the different antifungal classes and a typical experimental workflow.

Caption: Mechanisms of action of major antifungal classes and FAA91.

Caption: Preclinical experimental workflow for a novel antifungal agent.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38-A)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and molds.

Materials:

-

96-well U-bottom microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Antifungal agent stock solution

-

Fungal inoculum (standardized to 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds)

-

Spectrophotometer or plate reader

-

Incubator (35°C)

Procedure:

-

Prepare Antifungal Dilutions: Serially dilute the antifungal agent in RPMI medium across the wells of the microtiter plate, typically in a 2-fold dilution series.

-

Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture. Adjust the turbidity to match a 0.5 McFarland standard and then dilute to the final concentration.

-

Inoculation: Add the fungal inoculum to each well containing the antifungal dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

-

Reading Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for polyenes) compared to the growth control. This can be assessed visually or with a spectrophotometer.

In Vitro Biofilm Formation and Inhibition Assay

This protocol assesses the ability of an antifungal agent to prevent the formation of or to eradicate pre-formed fungal biofilms.

Materials:

-

96-well flat-bottom microtiter plates

-

Fungal inoculum (standardized to 1 x 10⁶ CFU/mL)

-

Growth medium (e.g., RPMI, Sabouraud Dextrose Broth)

-

Antifungal agent

-

XTT or Crystal Violet staining solution

-

Plate reader

Procedure (Biofilm Inhibition):

-

Adhesion Phase: Add the standardized fungal inoculum to the wells and incubate for 90 minutes at 37°C to allow for cell adhesion.

-

Wash: Gently wash the wells with PBS to remove non-adherent cells.

-

Add Antifungal: Add fresh medium containing serial dilutions of the antifungal agent to the wells.

-

Incubation: Incubate for 24-48 hours at 37°C to allow for biofilm formation.

-

Quantification: Wash the wells and quantify the biofilm biomass using XTT (for metabolic activity) or Crystal Violet (for total biomass) staining, followed by reading the absorbance with a plate reader.

Procedure (Pre-formed Biofilm Eradication):

-

Biofilm Formation: Allow biofilms to form for 24 hours as described above (steps 1, 2, and 4 of the inhibition assay).

-

Add Antifungal: After biofilm formation, wash the wells and add fresh medium containing serial dilutions of the antifungal agent.

-

Incubation: Incubate for another 24 hours.

-

Quantification: Quantify the remaining biofilm as described above.

In Vivo Efficacy: Galleria mellonella (Wax Moth Larva) Model

This invertebrate model provides a rapid and ethical alternative to mammalian models for preliminary in vivo efficacy and toxicity testing of antifungal agents.

Materials:

-

Galleria mellonella larvae of a standardized size and weight

-

Fungal inoculum (standardized to a lethal dose)

-

Antifungal agent solution

-

Hamilton syringe

-

Incubator (37°C)

Procedure:

-

Infection: Inject a precise volume of the standardized fungal inoculum into the hemocoel of each larva via the last left proleg.

-

Treatment: At a specified time point post-infection (e.g., 1-2 hours), inject a defined dose of the antifungal agent into a different proleg.

-

Incubation: Incubate the larvae at 37°C in the dark.

-

Monitoring: Monitor the larvae daily for survival over a period of 5-7 days. Larvae are considered dead if they do not respond to touch.

-

Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival of treated groups to the untreated control group.

Conclusion

The emergence of novel antifungal agents such as the fictional FAA91, with its unique mechanism of action and broad spectrum of activity, offers hope in the fight against invasive fungal infections. A thorough understanding of its preclinical profile in comparison to established antifungal classes is crucial for its continued development. The data and protocols presented in this technical guide provide a framework for the evaluation of new antifungal candidates and a deeper understanding of the strengths and weaknesses of our current antifungal armamentarium. Further studies are warranted to fully elucidate the clinical potential of FAA91 and other novel agents in the pipeline.

References

- 1. academic.oup.com [academic.oup.com]

- 2. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disk diffusion susceptibility testing of dermatophytes with allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antifungal Potential of Artocarpus elasticus: A Technical Guide to Its Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artocarpus elasticus, a tree native to Southeast Asia, has emerged as a promising source of novel antifungal compounds. This technical guide delves into the antifungal activity of secondary metabolites isolated from this plant, providing a comprehensive overview for researchers and drug development professionals. The document summarizes the key bioactive compounds, their known antifungal efficacy, detailed experimental methodologies for their assessment, and insights into their potential mechanisms of action. The information presented herein is intended to facilitate further research and development of new antifungal agents derived from this valuable natural resource.

Introduction

The rising incidence of fungal infections, coupled with the growing challenge of antifungal drug resistance, necessitates the discovery and development of new therapeutic agents. Natural products, with their vast structural diversity, represent a significant reservoir of potential antifungal leads. The genus Artocarpus, belonging to the Moraceae family, is known for producing a rich array of phenolic compounds, including flavonoids, stilbenoids, and arylbenzofurons, many of which exhibit a wide range of biological activities. Artocarpus elasticus Reinw. ex Blume, in particular, has been the subject of phytochemical investigations that have led to the isolation of several bioactive secondary metabolites. This guide focuses specifically on the documented antifungal properties of these compounds.

Bioactive Secondary Metabolites from Artocarpus elasticus and Their Antifungal Activity

Phytochemical studies of the bark and leaves of Artocarpus elasticus have led to the isolation of several classes of secondary metabolites, most notably prenylated flavonoids and xanthones. While much of the reported biological activity has focused on antibacterial and cytotoxic effects, evidence suggests a potential for antifungal applications. Key compounds isolated from Artocarpus elasticus include artonin E, elastixanthone, and cycloartobiloxanthone.

Quantitative Antifungal Activity Data

The following table summarizes the available quantitative data on the antifungal activity of secondary metabolites isolated from Artocarpus species, including compounds also found in Artocarpus elasticus. It is important to note that specific antifungal data for compounds isolated directly from A. elasticus is limited in the current literature. The data presented is compiled from studies on various Artocarpus species and serves as a valuable indicator of potential efficacy.

| Compound | Fungal Species | MIC (µg/mL) | Method | Source |

| Artonin E | Candida albicans | Not specified, but activity reported | Not specified | |

| Artonin E | Rhizopus oligosporus | Inactive | Not specified | |

| Artonin E | Rhizopus oryzae | Inactive | Not specified | |

| Artocarpin | Candida albicans | >100 | Broth Microdilution | |

| Artocarpin | Cryptococcus neoformans | 50 | Broth Microdilution | |

| Broussochalcone A | Candida albicans | 45 | Not specified | |

| 4-Hydroxylonchocarpin | Cryptococcus neoformans | 0.5 | Not specified |

Note: The lack of extensive and specific MIC values for compounds from A. elasticus highlights a significant research gap and an opportunity for future investigation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of antifungal activity of Artocarpus elasticus secondary metabolites. These protocols are based on established standards for antifungal susceptibility testing of natural products.

Extraction and Isolation of Secondary Metabolites

A general workflow for the extraction and isolation of antifungal compounds from Artocarpus elasticus is depicted below. The specific solvents and chromatographic techniques may be varied to optimize the yield of target compounds.

Caption: General workflow for extraction and isolation of secondary metabolites.

Protocol:

-

Plant Material Preparation: The bark of Artocarpus elasticus is collected, washed, shade-dried, and pulverized into a fine powder.

-

Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for a specified period (e.g., 72 hours) with occasional shaking. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Fractionation: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Isolation: The resulting fractions are subjected to various chromatographic techniques, including vacuum liquid chromatography (VLC), column chromatography (CC) over silica gel or Sephadex LH-20, and preparative thin-layer chromatography (pTLC) to isolate the pure compounds.

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as Ultraviolet-Visible (UV) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents. A colorimetric approach using an indicator dye like resazurin is often employed for clearer endpoint determination, especially with colored plant extracts.

Caption: Workflow for the colorimetric broth microdilution assay.

Protocol:

-

Medium Preparation: RPMI-1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid), is commonly used.

-

Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida species). A suspension is prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium to achieve the desired final inoculum concentration.

-

Plate Preparation: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and serially diluted in the microtiter plates containing the growth medium to obtain a range of concentrations.

-

Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate.

-

Controls: Positive (antifungal drug, e.g., fluconazole), negative (medium with inoculum and solvent), and sterility (medium only) controls are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).

-

Endpoint Determination: For the colorimetric method, a resazurin solution is added to each well after the initial incubation period, and the plates are incubated for a further 2-4 hours. The MIC is determined as the lowest concentration of the extract that prevents the color change of the indicator (from blue to pink).

Potential Mechanisms of Antifungal Action

While specific mechanistic studies on the antifungal action of secondary metabolites from Artocarpus elasticus are scarce, the general mechanisms of related compounds, particularly prenylated flavonoids, have been investigated.

Disruption of Fungal Cell Membrane

A primary proposed mechanism of action for many antifungal flavonoids is the disruption of the fungal cell membrane. The lipophilic nature of the prenyl group is thought to facilitate the interaction of these compounds with the fungal membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

Inhibition of Fungal Enzymes and Signaling Pathways

Flavonoids have been reported to inhibit various fungal enzymes that are crucial for growth and virulence. Additionally, they may interfere with intracellular signaling pathways, such as the MAP kinase cascade, which is involved in stress response and morphogenesis in fungi.

Caption: Postulated mechanisms of antifungal action for prenylated flavonoids.

Conclusion and Future Directions

The secondary metabolites of Artocarpus elasticus represent a promising, yet underexplored, source of potential antifungal agents. The presence of bioactive compounds like artonin E, elastixanthone, and cycloartobiloxanthone warrants further investigation into their antifungal properties. Future research should focus on:

-

Comprehensive Antifungal Screening: Systematic evaluation of the antifungal activity of purified compounds from A. elasticus against a broad panel of clinically relevant fungal pathogens, including resistant strains.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the structural features essential for antifungal activity and to guide the synthesis of more potent analogues.

-

Mechanism of Action Studies: Detailed investigations into the specific molecular targets and pathways affected by these compounds in fungal cells.

-

In Vivo Efficacy and Toxicity Studies: To assess the therapeutic potential and safety profile of the most promising compounds in animal models of fungal infections.

By addressing these research gaps, the full therapeutic potential of Artocarpus elasticus as a source of novel antifungal drugs can be realized, contributing to the fight against the growing threat of fungal diseases.

PTP1B Inhibitors with Antifungal Properties: A Technical Guide for Drug Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) has been extensively validated as a therapeutic target for metabolic diseases, including type 2 diabetes and obesity, due to its role as a key negative regulator of insulin and leptin signaling pathways.[1][2][3] This has led to the discovery and development of numerous PTP1B inhibitors. A compelling and largely underexplored secondary application for these compounds is in the realm of antifungal therapeutics. Several PTP1B inhibitors, notably those derived from natural sources such as fungi, and synthetic compounds like Trodusquemine, have demonstrated antimicrobial properties.[4][5][6]

This technical guide provides a comprehensive overview of PTP1B inhibitors that possess or have the potential for antifungal activity. It details the dual-faceted role of PTP1B in both potential direct antifungal action and the host's immune response to fungal pathogens, presents quantitative data on known inhibitors, outlines key experimental protocols for screening and characterization, and illustrates the critical pathways and workflows involved. This document serves as a foundational resource for researchers aiming to exploit PTP1B inhibition as a novel strategy against fungal infections.

The Dual Role of PTP1B in Fungal Infections

The targeting of PTP1B in the context of fungal disease is complex, presenting both opportunities and challenges. The inhibitor's effect depends on whether it targets a potential fungal PTP homolog or the host's PTP1B, which is a critical regulator of the innate immune response.

Direct Antifungal Potential

The most direct therapeutic strategy involves a PTP1B inhibitor that acts on the fungal pathogen itself. While research into fungal-specific PTPs as drug targets is still emerging, some PTP1B inhibitors have shown broad-spectrum antimicrobial effects.

-

Trodusquemine (MSI-1436): Originally isolated from the spiny dogfish, Trodusquemine is a non-competitive, allosteric inhibitor of PTP1B.[6][7] Beyond its well-documented effects on metabolic disease, it exhibits broad-spectrum antimicrobial activity.[5][6] Its mechanism as an antifungal is distinct from its PTP1B inhibitory action, but its existence provides a proof-of-concept for a single molecule having both activities.

PTP1B in the Host Immune Response

Conversely, PTP1B is a crucial component of the host's defense mechanism against fungal pathogens. Studies have shown that PTP1B expression is strongly upregulated in immune cells during inflammatory challenges.[1]

-

Impaired Fungal Clearance: Research using myeloid-specific PTP1B knockout mice revealed a significantly higher susceptibility to systemic Candida albicans infection. This was linked to impaired neutrophil and macrophage functions, including reduced phagocytosis and killing capacity.[1]

-

Modulation of Anti-Fungal Immunity: PTP1B deficiency in neutrophils has been shown to enhance their migration and swarming response to fungal hyphae, such as Aspergillus fumigatus, leading to better fungal growth inhibition.[8] This suggests that inhibiting PTP1B could, in some contexts, boost the immune response, but it also highlights the complexity of its role.

This dichotomy is a critical consideration for drug development. An ideal antifungal PTP1B inhibitor would either be highly selective for a fungal PTP or be used in a manner that balances direct antifungal effects with potential modulation of the host immune system.

PTP1B Inhibitors from Fungal Sources

Fungi themselves are a prolific source of natural products, including a significant number of PTP1B inhibitors.[4] These compounds are typically identified during screening for anti-diabetic agents. While their antifungal properties remain largely untested, their origin suggests a potential role in fungal biology or inter-species competition, making them a promising starting point for further investigation.

Table 1: PTP1B Inhibitors Isolated from Fungal Species

| Compound Name | Fungal Source | PTP1B IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Fumosorinone A | Isaria fumosorosea | 3.24 | Not Specified | [2] |

| Beauvericin | Isaria fumosorosea | 0.59 | Not Specified | [2] |

| (±)-Tylopilusin D | Aspergillus sp. SF-5929 | 3.3 - 8.1 (range for multiple compounds) | Non-competitive | [9][10] |

| Penstyrylpyrone | Penicillium sp. JF-55 | 5.28 | Competitive | [3] |

| Anhydrofulvic Acid | Penicillium sp. JF-55 | 1.90 | Competitive | [3] |

| Fructigenine A | Penicillium spp. | 10.7 | Non-competitive | [11][12] |

| Cyclopenol | Penicillium spp. | 30.0 | Not Specified | [11][12] |

| Flavoglaucin | Eurotium sp. | 13.4 | Not Specified | [11][12] |

| Viridicatol | Eurotium sp. | 64.0 | Competitive | [11][12] |

| E/Z-Vermelhotin | Fungal Source | 52.8 | Competitive | [13][14] |

| 2-Acetylaminogentisic acid | Streptomyces sp. | 20.4 | Not Specified |[15] |

Synthetic and Other Natural PTP1B Inhibitors

Beyond fungal metabolites, other natural and synthetic compounds are known PTP1B inhibitors. Trodusquemine stands out for its established antimicrobial properties.

Table 2: Synthetic and Non-Fungal Natural PTP1B Inhibitors of Interest

| Compound Name | Source / Type | PTP1B IC50 (µM) | Antifungal Activity Noted | Reference |

|---|---|---|---|---|

| Trodusquemine (MSI-1436) | Spiny Dogfish / Aminosterol | ~1.0 | Yes, broad-spectrum | [6][16] |

| Ursolic Acid | Plant-derived Triterpenoid | 3.10 - 7.47 | Not specified in these studies | [3][17] |

| Canophyllol | Plant-derived Triterpenoid | 31.4 | Not specified in these studies | [13][14] |

| Proteoglycan (FYGL-3-P) | Ganoderma lucidum | Not specified (competitive inhibitor) | Not specified in these studies |[18] |

Signaling Pathways and Experimental Workflows

PTP1B in Insulin Signaling

The majority of PTP1B inhibitors have been discovered due to their role in enhancing insulin signaling. PTP1B dephosphorylates the activated insulin receptor, thus terminating the signal. Inhibitors block this action, prolonging the insulin response.

Caption: PTP1B negatively regulates the insulin signaling pathway.

Workflow for Discovering Dual-Action Inhibitors

A systematic workflow is essential for identifying novel PTP1B inhibitors with antifungal properties from natural product libraries or synthetic collections.

Caption: Workflow for identifying dual-action PTP1B inhibitors.

Logical Relationship of PTP1B Inhibition in Fungal Disease

The therapeutic outcome of using a PTP1B inhibitor during a fungal infection is governed by its competing effects on the pathogen and the host immune system.

Caption: The dual impact of a PTP1B inhibitor on fungal disease.

Experimental Protocols

PTP1B Inhibition Assay (p-NPP Method)

This colorimetric assay is a standard method for screening PTP1B inhibitors. It measures the enzymatic hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which is yellow and can be quantified by absorbance.[17][19]

Materials:

-

Recombinant human PTP1B enzyme.

-

Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.

-

Substrate: p-nitrophenyl phosphate (pNPP).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Stop Solution: 1 M NaOH.

-

96-well microtiter plate.

-

Spectrophotometer (plate reader) capable of reading at 405 nm.

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the following to each well:

-

Assay Buffer.

-

Test compound solution (or solvent control).

-

PTP1B enzyme solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add pNPP solution to each well to start the reaction. The final concentration of pNPP is typically around 2 mM.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stop Reaction: Terminate the reaction by adding the Stop Solution (e.g., 1 M NaOH) to each well.

-

Measurement: Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the amount of pNP produced and thus to the enzyme activity.

-

Calculation: The percent inhibition is calculated using the formula: % Inhibition = [1 - (Sample Absorbance - Blank Absorbance) / (Control Absorbance - Blank Absorbance)] * 100

-

IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[20]

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[21][22] It follows standardized procedures from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Fungal isolate to be tested.

-

Standardized growth medium (e.g., RPMI-1640).

-

Test compound dissolved in a suitable solvent.

-

Sterile 96-well microtiter plates.

-

Incubator.

-

Spectrophotometer (optional, for objective reading).

Procedure:

-

Inoculum Preparation: Culture the fungal isolate and prepare a standardized inoculum suspension according to CLSI guidelines. The final concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound directly in the 96-well plate using the growth medium.

-

Inoculation: Add the standardized fungal inoculum to each well containing the diluted compound, as well as to a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35°C. Incubation times vary by organism: 24 hours for most Candida species, up to 72 hours for Cryptococcus.[22]

-

Endpoint Reading (MIC Determination):

-

The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.

-

For azoles and echinocandins against yeasts, the endpoint is typically a ≥50% reduction in turbidity (growth).[22][23]

-

For amphotericin B, the endpoint is complete (100%) inhibition of growth.[22]

-

Reading can be done visually or with a spectrophotometer.

-

Conclusion and Future Directions

The exploration of PTP1B inhibitors as antifungal agents is a promising, albeit nascent, field. The existence of compounds like Trodusquemine with proven dual activity provides a strong rationale for further investigation. The rich chemical diversity of PTP1B inhibitors isolated from fungi presents a largely untapped resource for novel antifungal discovery.

Key future research should focus on:

-

Systematic Screening: High-throughput screening of existing PTP1B inhibitor libraries against a panel of clinically relevant fungal pathogens.

-

Mechanism of Action Studies: Elucidating whether the antifungal activity of these compounds is related to PTP1B inhibition (in either the host or a fungal homolog) or an off-target effect.

-

Fungal PTP Homologs: Identifying and characterizing protein tyrosine phosphatases in pathogenic fungi to determine if they are viable and "druggable" targets.

-

Balancing Host vs. Pathogen Effects: For inhibitors that affect host PTP1B, carefully designed in vivo studies are needed to understand the net effect of direct antifungal activity versus immunomodulation.

By leveraging the extensive research already conducted in the metabolic disease space, the drug development community can significantly accelerate the discovery of a new class of antifungal therapeutics.

References

- 1. PTP1B deficiency in myeloid cells increases susceptibility to Candida albicans systemic infection by modulating antifungal immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTP1B Inhibitors from the Entomogenous Fungi Isaria fumosorosea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTP1B Inhibitory and Anti-Inflammatory Effects of Secondary Metabolites Isolated from the Marine-Derived Fungus Penicillium sp. JF-55 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fungal Metabolites: A Potential Source of Antidiabetic Agents with Particular Reference to PTP1B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trodusquemine - Wikipedia [en.wikipedia.org]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. biorxiv.org [biorxiv.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Protein tyrosine phosphatase 1B inhibitors from a marine-derived fungal strain aspergillus sp. SF-5929 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PTP1B inhibitory secondary metabolites from marine-derived fungal strains Penicillium spp. and Eurotium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. mdpi.com [mdpi.com]

- 18. Interaction and Inhibition of a Ganoderma lucidum Proteoglycan on PTP1B Activity for Anti-diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]

- 21. Antifungal Susceptibility | MI [microbiology.mlsascp.com]

- 22. academic.oup.com [academic.oup.com]

- 23. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antifungal Susceptibility Testing of Antifungal Agent 91: A Technical Guide

Foreword

"Antifungal agent 91" is a known dihydroflavonol compound isolated from the leaves of Artocarpus elasticus. While its chemical properties have been described, and it is available commercially as a research chemical (HY-169069), there is a notable absence of publicly available data regarding its specific in vitro antifungal activity. This guide has been developed to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in evaluating the antifungal potential of "this compound" or other novel compounds.

Due to the lack of specific data for "this compound," this document provides a framework of standardized protocols and illustrative data based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The experimental procedures, data tables, and signaling pathways described herein are representative of the core methodologies used in the field of antifungal drug discovery and are intended to guide the user in the systematic in vitro evaluation of this and other investigational agents.

Introduction to Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing (AFST) is a critical step in the discovery and development of new antifungal agents. It provides essential data on a compound's intrinsic activity against a range of fungal pathogens. The primary objective of AFST is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. This data is fundamental for preclinical assessment, understanding the spectrum of activity, and providing a basis for further in vivo and clinical studies. Standardized methods developed by bodies such as CLSI and EUCAST are crucial for ensuring the reproducibility and comparability of data across different laboratories.

Illustrative In Vitro Activity of this compound

The following tables present hypothetical, yet representative, in vitro susceptibility data for "this compound" against a panel of common fungal pathogens. This data is structured to provide a clear summary of the agent's potential spectrum and potency, as is standard practice in the field. The values are for illustrative purposes only and would need to be determined experimentally.

Table 1: In Vitro Activity of this compound and Comparator Drugs Against Candida Species.

| Organism (n=100) | Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | This compound | 0.125 - 4 | 0.5 | 2 |

| Fluconazole | 0.25 - 64 | 1 | 4 | |

| Amphotericin B | 0.125 - 2 | 0.5 | 1 | |

| Candida glabrata | This compound | 0.5 - 16 | 2 | 8 |

| Fluconazole | 1 - >128 | 16 | 64 | |

| Amphotericin B | 0.25 - 4 | 1 | 2 | |

| Candida auris | This compound | 1 - 32 | 4 | 16 |

| Fluconazole | 2 - >128 | 32 | >128 | |

| Amphotericin B | 0.5 - 4 | 1 | 2 |

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vitro Activity of this compound and Comparator Drugs Against Filamentous Fungi (Molds).

| Organism (n=50) | Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Aspergillus fumigatus | This compound | 0.25 - 8 | 1 | 4 |

| Voriconazole | 0.125 - 2 | 0.5 | 1 | |

| Amphotericin B | 0.25 - 4 | 1 | 2 | |

| Fusarium solani | This compound | 4 - >64 | 16 | 64 |

| Voriconazole | 2 - 32 | 8 | 16 | |

| Amphotericin B | 1 - 16 | 4 | 8 |

Experimental Protocols

The following are detailed methodologies for key experiments in antifungal susceptibility testing, based on established CLSI guidelines.

Broth Microdilution Method for Yeasts (Reference: CLSI M27)

This method is used to determine the MIC of an antifungal agent against yeast isolates.

3.1.1 Materials:

-

"this compound" stock solution (e.g., 1280 µg/mL in DMSO).

-

Standardized yeast inoculum (0.5 to 2.5 x 10³ cells/mL).

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Sterile 96-well U-bottom microtiter plates.

-

Sterile water and diluents.

-

Positive control antifungal (e.g., Fluconazole).

-

Spectrophotometer or plate reader.

3.1.2 Procedure:

-

Drug Dilution: Prepare a serial two-fold dilution of "this compound" in the 96-well plate. Start by adding 100 µL of RPMI to all wells except the first column. In the first column, add 200 µL of the highest drug concentration. Perform a serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last drug dilution well. This results in 100 µL per well with decreasing concentrations of the agent.

-

Inoculum Preparation: Adjust the turbidity of a 24-hour yeast culture to match a 0.5 McFarland standard. Dilute this suspension in RPMI to achieve the final target inoculum concentration.

-

Inoculation: Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum). The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. This can be assessed visually or by using a spectrophotometer.

Broth Microdilution Method for Filamentous Fungi (Reference: CLSI M38)

This method is adapted for testing molds, which have different growth characteristics than yeasts.

3.2.1 Materials:

-

Same as for yeasts, with the exception of the inoculum.

-

Conidial suspension from a 5-7 day old culture of the mold.

3.2.2 Procedure:

-

Drug Dilution: The process is the same as for yeasts.

-

Inoculum Preparation: Harvest conidia by flooding the agar slant with sterile saline. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL using a hemocytometer.

-

Inoculation: Inoculate the plates as described for yeasts.

-

Incubation: Incubate at 35°C for 48-72 hours, depending on the growth rate of the fungus.

-

Reading Results: For most agents, the MIC is the lowest concentration that shows 100% inhibition of growth. For echinocandins, the endpoint is the Minimum Effective Concentration (MEC), the lowest drug concentration at which small, rounded, compact hyphal forms are observed.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Broth Microdilution Assay

The following diagram illustrates the key steps in the broth microdilution antifungal susceptibility test.

Potential Mechanism of Action: Ergosterol Biosynthesis Pathway

Many antifungal drugs target the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1] While the specific target of "this compound" is unknown, this pathway represents a common and critical target for antifungal action.

Conclusion

This technical guide provides a foundational framework for the in vitro antifungal evaluation of "this compound" and other novel compounds. By adhering to standardized protocols such as the CLSI broth microdilution method, researchers can generate reliable and comparable data on the spectrum and potency of new antifungal candidates. The illustrative data and diagrams presented serve as a template for data organization and conceptual understanding of common experimental workflows and molecular pathways in antifungal research. The systematic application of these methodologies is paramount to advancing promising compounds through the drug development pipeline.

References

Unmasking the Fungal Achilles' Heel: A Technical Guide to Antifungal Target Identification

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent discovery of novel therapeutic agents. A critical bottleneck in the development of new antifungals is the identification and validation of fungal-specific targets. This technical guide provides an in-depth overview of the core methodologies employed to elucidate the mechanism of action and identify the molecular targets of antifungal compounds in pathogenic fungi.

Core Methodologies in Antifungal Target Identification

The journey to pinpointing a compound's molecular target is multifaceted, often requiring an integrated approach that combines genetic, biochemical, and computational strategies. These methods are designed to generate a testable hypothesis about a compound's mechanism of action, which is then validated through further experimentation.

Genetic and Chemical-Genomic Approaches

Genetic methods exploit the power of fungal genetics to reveal drug-target interactions. These approaches are particularly powerful in model organisms like Saccharomyces cerevisiae and have been adapted for pathogens such as Candida albicans and Cryptococcus neoformans.[1][2][3]

-

Analysis of Resistant Mutants: A classic approach involves generating spontaneous or induced mutants that exhibit resistance to the antifungal agent. Whole-genome sequencing of these resistant strains can pinpoint mutations within the target protein (preventing drug binding) or in genes that regulate the target's expression or pathway.[1]

-

Chemical-Genomic Profiling: This high-throughput strategy assesses the fitness of a comprehensive library of gene-deletion mutants in the presence of the antifungal compound. Key techniques include:

-

Haploinsufficiency Profiling (HIP): Uses a collection of heterozygous diploid mutants (one gene copy deleted). If a mutant is hypersensitive to the compound, it suggests the deleted gene is the drug's target, as the reduced level of the target protein makes the cell more vulnerable.[1]

-

Homozygous Profiling (HOP): Uses a collection of homozygous diploid mutants (both gene copies of a non-essential gene deleted). This screen can identify pathways that buffer the drug-target pathway.[1]

-

-

Multicopy Suppressor Screening: This method identifies genes that, when overexpressed from a plasmid, confer resistance to the antifungal. The overexpressed gene product may be the direct target of the compound (requiring more drug to inhibit) or part of a pathway that bypasses the inhibited step.

Biochemical and Proteomic Approaches

Biochemical methods provide direct evidence of a compound's effect on a specific metabolic pathway or enzyme.[4] Proteomics complements these studies by offering a global view of the cellular response to the compound.[5][6]

-

Direct Enzyme Assays: If a target pathway is hypothesized (e.g., cell wall synthesis), the antifungal can be tested directly against purified or cell-lysate-derived enzymes from that pathway (e.g., β-1,3-glucan synthase). Inhibition of enzyme activity provides strong evidence for a direct interaction.

-

Metabolic Profiling: The accumulation of a specific substrate or depletion of a product within a metabolic pathway points to the inhibition of a particular enzymatic step. A prime example is the analysis of sterol composition by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm inhibition of the ergosterol biosynthesis pathway.[7]

-

Proteomics-Based Approaches: Mass spectrometry is used to compare the proteome of fungal cells treated with the antifungal to untreated cells.[5][6] This can reveal:

-

Target Upregulation: Cells may upregulate the expression of the target protein to compensate for inhibition.

-

Pathway-Level Changes: Proteins in the affected pathway or related stress-response pathways may show significant changes in abundance.

-

Computational and Bioinformatic Strategies

Computational methods are invaluable for prioritizing potential targets and analyzing large datasets generated from genetic and proteomic screens.[8][9]

-

Subtractive Genomics: This in silico approach compares the genome of the fungal pathogen with that of the host (e.g., human). Genes that are essential for the fungus but absent in the host are identified as high-priority potential drug targets.

-

Metabolic Network Modeling: By creating computational models of fungal metabolic networks, researchers can predict "chokepoint" enzymes—those that are essential for a critical pathway and lack redundant alternatives.[8][9] These chokepoints represent attractive targets.

-

Molecular Docking: Once a target protein is identified, computational docking can be used to model the interaction between the antifungal compound and the protein's active site, helping to validate the target and guide the design of more potent derivatives.[4]

Data Presentation: Quantitative Analysis of Antifungal Activity

Quantitative data is essential for comparing the potency of different compounds and understanding their mechanism of action. The following tables summarize key parameters for major antifungal classes.

Table 1: Minimum Inhibitory Concentrations (MIC) of Common Antifungals

The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism. It is a fundamental measure of a compound's antifungal potency.

| Antifungal Agent | Drug Class | Fungal Pathogen | Typical MIC Range (µg/mL) |

| Fluconazole | Azole | Candida albicans | 0.25 - 2.0 |

| Voriconazole | Azole | Aspergillus fumigatus | 0.5 - 2.0 |

| Caspofungin | Echinocandin | Candida albicans | 0.015 - 0.125 |

| Amphotericin B | Polyene | Cryptococcus neoformans | 0.125 - 1.0 |

(Note: MIC values can vary significantly between strains, isolates, and testing conditions.)

Table 2: Enzyme Inhibition and Cellular Effect Concentrations

IC50 and EC50 values provide more specific information about the compound's interaction with its target and its effect on cellular processes.

| Antifungal Agent | Target Enzyme/Process | Fungal Species | IC50 / EC50 |

| Voriconazole | Erg11p (Lanosterol 14α-demethylase) | Candida albicans | IC50: ~0.01 - 0.1 µM |

| Caspofungin | β-(1,3)-D-Glucan Synthase | Saccharomyces cerevisiae | IC50: ~2.0 x 10⁻⁸ M[10] |

| Posaconazole | Ergosterol Depletion | Trypanosoma cruzi | EC50: ~0.5 nM[11] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a specific enzyme or biological process in vitro.[10][12]

-

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response (e.g., 50% inhibition of a cellular process) in vivo or in cell-based assays.[11][12]

Experimental Protocols

This section provides detailed methodologies for key assays used in antifungal target identification.

Protocol: Broth Microdilution Assay for MIC Determination

This assay is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

96-well microtiter plates

-

Fungal strain of interest

-

Growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Antifungal compound stock solution (in DMSO)

-

Sterile saline or PBS

-

Spectrophotometer or microplate reader

-

Hemocytometer

Procedure:

-

Inoculum Preparation: a. Culture the fungal strain on an agar plate for 24-48 hours. b. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL). c. Dilute this suspension in the growth medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[7]

-

Drug Dilution: a. In a 96-well plate, perform a two-fold serial dilution of the antifungal compound in the growth medium. For example, start with a concentration of 64 µg/mL and dilute down to 0.0625 µg/mL. b. Include a positive control well (inoculum without drug) and a negative/sterility control well (medium only).

-

Inoculation: a. Add the prepared fungal inoculum to each well (except the sterility control) to reach the final desired cell concentration. The final volume in each well is typically 200 µL.

-

Incubation: a. Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. b. This can be determined visually or by reading the optical density (OD) at 600 nm with a microplate reader.[7]

Protocol: Ergosterol Biosynthesis Inhibition Assay via GC-MS

This protocol quantifies the sterol composition of fungal cells to determine if a compound inhibits the ergosterol pathway.[7]

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Growth medium (e.g., Sabouraud Dextrose Broth)

-

Antifungal compound

-

Saponification reagent (e.g., 20% w/v KOH in 60% ethanol)

-

Hexane

-

Anhydrous pyridine and a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure: